2-Chloro-4-(2,5-difluorophenyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
The pyrimidine scaffold, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is of immense interest in chemical research. ignited.in These structures are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893), which are integral to the structure of nucleic acids, DNA and RNA. ignited.inwikipedia.org Beyond their biological roles, pyrimidine derivatives are a cornerstone of medicinal chemistry, with a wide range of pharmacological applications. nih.govresearchgate.net
The prevalence of the pyrimidine motif in approved pharmaceuticals highlights its importance. nih.gov Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com This versatility has made the pyrimidine nucleus a privileged scaffold in drug discovery, continually attracting the attention of medicinal chemists for the development of novel therapeutic agents. nih.govmdpi.com The ability of pyrimidine derivatives to interact with various biological targets within cells contributes to their extensive medicinal utility. nih.gov
The Pivotal Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates
Halogenated pyrimidines are crucial building blocks in organic synthesis, serving as versatile intermediates for the creation of more complex, functionalized pyrimidine derivatives. The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring significantly influences its chemical reactivity. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, and this reactivity is further enhanced by the presence of halogen substituents. wikipedia.orgacs.org
The chlorine atoms on the pyrimidine ring are active leaving groups, readily displaced by a variety of nucleophiles. google.com This reactivity allows for the strategic introduction of different functional groups at specific positions on the pyrimidine core. For instance, the chlorine atom at the 2-position of the pyrimidine ring is known to be reactive and can participate in various substitution and coupling reactions. google.com This facilitates the synthesis of a diverse array of 2-substituted pyrimidine compounds, which are valuable in both the pharmaceutical and agrochemical industries. google.com The differential reactivity of halogens at various positions on the pyrimidine ring, such as the higher reactivity at the 4-position compared to the 2-position, allows for selective and controlled functionalization. acs.org
Positioning of 2-Chloro-4-(2,5-difluorophenyl)pyrimidine within Advanced Pyrimidine Chemistry
Within the broader class of halogenated pyrimidines, this compound stands out as a key intermediate in the synthesis of advanced chemical entities. This compound incorporates both a reactive chlorine atom at the 2-position and a difluorophenyl substituent at the 4-position. The presence of the difluorophenyl group can significantly influence the biological activity and physicochemical properties of the final products derived from this intermediate.
The utility of this specific building block is demonstrated by its application in the synthesis of more complex heterocyclic systems and targeted therapeutic agents. The reactive 2-chloro group serves as a handle for introducing further molecular complexity through reactions such as nucleophilic substitution or cross-coupling reactions. This positions this compound as a valuable starting material for creating libraries of novel compounds for biological screening and for the development of new pharmaceutical candidates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5ClF2N2 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-chloro-4-(2,5-difluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2/c11-10-14-4-3-9(15-10)7-5-6(12)1-2-8(7)13/h1-5H |
InChI Key |
FFIZGSZYJZXQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC(=NC=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 2,5 Difluorophenyl Pyrimidine
Strategic Approaches to the Pyrimidine (B1678525) Core Functionalization
The synthesis of the target compound often begins with the construction and subsequent modification of the pyrimidine framework itself. These strategies involve building upon simpler, more readily available pyrimidine precursors through multi-step sequences.
Multi-Step Synthetic Routes from Simple Pyrimidine Precursors
A common and effective strategy for synthesizing substituted chloropyrimidines begins with simple and widely available precursors, such as uracil (B121893) or its derivatives. A representative multi-step pathway involves the initial preparation of a dichlorinated pyrimidine intermediate, which then serves as a scaffold for further modification.
For instance, a general route analogous to the synthesis of similar structures often starts with a pyrimidine-2,4-dione (uracil) derivative. google.com This precursor undergoes chlorination to produce a 2,4-dichloropyrimidine (B19661) intermediate. This dichlorinated compound is a versatile building block, as the two chlorine atoms exhibit different reactivities, allowing for selective substitution.
Another approach involves starting with a precursor like 2-methylthio-4-chloropyrimidine. google.com In this method, the C4 position is first functionalized through a substitution reaction. Subsequently, the methylthio group at the C2 position is converted into a chloro group via a chlorination reaction, yielding the desired 2-chloro-4-substituted pyrimidine. google.com This sequence carefully controls the introduction of substituents to achieve the correct final structure.
Halogenation and Subsequent Substitutions on Pyrimidine Frameworks
The introduction of chlorine atoms onto the pyrimidine ring is a critical step in these synthetic sequences. The most prevalent method for this transformation is the treatment of pyrimidine-2,4-diones with a strong chlorinating agent, such as phosphoryl chloride (POCl₃), often at elevated temperatures. google.com Phosgene (COCl₂) has also been employed for similar chlorination reactions of pyrimidine systems. googleapis.com
This halogenation step converts the hydroxyl groups (in the enol tautomer) of the uracil ring into chlorides, creating the highly reactive 2,4-dichloropyrimidine intermediate. The differential reactivity of the chlorine atoms at the C2 and C4 positions is a key feature of this intermediate. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, a principle that is exploited in subsequent cross-coupling or substitution reactions to selectively introduce the 2,5-difluorophenyl group. semanticscholar.orgstackexchange.com
Cross-Coupling Reactions for the Construction of 2-Chloro-4-(2,5-difluorophenyl)pyrimidine
Transition metal-catalyzed cross-coupling reactions are powerful and precise tools for forming the C-C bond between the pyrimidine ring and the 2,5-difluorophenyl moiety. Among these, the Suzuki-Miyaura coupling is particularly well-suited for this purpose.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura cross-coupling reaction has been identified as a highly efficient method for the synthesis of C4-arylated pyrimidines. semanticscholar.org This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of this compound, the model reaction is the coupling of 2,4-dichloropyrimidine with (2,5-difluorophenyl)boronic acid. Extensive studies have demonstrated that this reaction proceeds with high regioselectivity, with the coupling occurring preferentially at the more reactive C4 position. semanticscholar.orgmdpi.com This selectivity is crucial as it leaves the C2 chlorine atom untouched, yielding the desired target molecule directly. Microwave-assisted protocols have been shown to accelerate this transformation, providing the product in good to excellent yields in a short amount of time. semanticscholar.orgmdpi.com
Optimal conditions for this transformation have been thoroughly investigated, with key parameters including the choice of catalyst, base, and solvent system. semanticscholar.orgmdpi.com
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Parameter | Optimized Condition | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | A common and effective Pd(0) catalyst for Suzuki couplings, showing high efficiency for this specific transformation. semanticscholar.orgmdpi.com |
| Base | Potassium Carbonate (K₂CO₃) | An effective inorganic base used to activate the boronic acid for transmetalation. semanticscholar.org |
| Solvent | 1,4-Dioxane (B91453) / Water (2:1 mixture) | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents, promoting high reaction yields. mdpi.com |
| Temperature | 100-120 °C (Microwave Irradiation) | Microwave heating significantly reduces reaction times from hours to minutes while maintaining high yields. semanticscholar.orgmdpi.com |
Exploration of Other Transition Metal-Catalyzed Coupling Methodologies
While the Suzuki-Miyaura reaction is highly effective, other transition metal-catalyzed cross-coupling reactions represent viable alternatives for the synthesis of this compound. These methods offer different substrate scopes and reaction conditions that may be advantageous in certain synthetic contexts.
The Negishi cross-coupling , which utilizes organozinc reagents, is another powerful tool for C-C bond formation. It has been successfully applied in the synthesis of analogs of phenylamino-pyrimidine compounds, demonstrating its utility in functionalizing pyrimidine frameworks. semanticscholar.org This methodology could be applied by reacting 2,4-dichloropyrimidine with a (2,5-difluorophenyl)zinc reagent.
Other notable cross-coupling reactions include the Stille coupling (using organotin reagents) and the Heck coupling (coupling with alkenes), which are fundamental reactions in organic synthesis for C-C bond formation and could be adapted for the arylation of chloropyrimidines. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the pyrimidine ring. The electron-deficient nature of the pyrimidine system, exacerbated by the presence of two nitrogen atoms and a chlorine substituent, makes it susceptible to attack by nucleophiles. semanticscholar.org
In the context of 2,4-dichloropyrimidine, SNAr reactions are highly regioselective. Theoretical and experimental studies confirm that nucleophilic attack preferentially occurs at the C4 position over the C2 position. stackexchange.comwuxiapptec.com This selectivity is attributed to the electronic properties of the pyrimidine ring; the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com Furthermore, the intermediate formed upon attack at C4 (a Meisenheimer-like complex) is better stabilized through resonance.
Therefore, a synthetic strategy could involve the direct reaction of 2,4-dichloropyrimidine with a suitable (2,5-difluorophenyl) nucleophile, such as an organolithium or Grignard reagent. While feasible, such reactions may be less controlled than palladium-catalyzed couplings and could lead to side products. However, the underlying principle of C4 selectivity in SNAr reactions is a cornerstone of pyrimidine chemistry that informs many synthetic designs. wuxiapptec.comrsc.org
Regioselective Nucleophilic Displacements on Chloropyrimidines
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In di- or tri-substituted halopyrimidines, the different positions on the ring exhibit varying reactivity, which can be exploited for regioselective synthesis. For a precursor like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C4 and C6 positions due to the influence of the two ring nitrogen atoms.
While direct SNAr with a (2,5-difluorophenyl) nucleophile is one possible route, a more common and versatile approach for introducing aryl groups at the C4 position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halo-pyrimidine with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a highly plausible and widely utilized method is the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with (2,5-difluorophenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The choice of catalyst, base, and solvent is crucial for achieving high regioselectivity and yield.
Table 1: Catalyst and Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid mdpi.com
| Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield of 4-phenyl-2-chloropyrimidine (%) |
| Pd(PPh3)4 (5) | Toluene | K2CO3 | 100 | 24 | 25 |
| Pd(PPh3)4 (5) | THF | K2CO3 | 60 | 24 | 59 |
| Pd(PPh3)4 (5) | DMF | K2CO3 | 100 | 24 | 45 |
| Pd(PPh3)4 (5) | 1,4-Dioxane | K2CO3 | 100 | 24 | 71 |
| Pd(dppf)Cl2 (5) | 1,4-Dioxane | K2CO3 | 100 | 24 | 65 |
As indicated in the table, the selection of the solvent system significantly impacts the reaction outcome, with 1,4-dioxane often providing superior yields for the C4-arylated product. mdpi.com The higher reactivity of the C4-chloro position allows for its selective substitution while leaving the C2-chloro group intact for potential further modifications.
Sequential SNAr for Differentiated Pyrimidine Functionalization
The differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine is a cornerstone for the synthesis of unsymmetrically substituted pyrimidines. A sequential functionalization strategy allows for the introduction of different substituents at the C4 and C2 positions in a controlled manner.
Following the initial regioselective introduction of the (2,5-difluorophenyl) group at the C4 position via a Suzuki coupling, the remaining chlorine atom at the C2 position can be displaced by another nucleophile in a subsequent step. This second substitution can be another cross-coupling reaction or a nucleophilic aromatic substitution with a variety of nucleophiles such as amines, alcohols, or thiols. This sequential approach provides a powerful tool for creating a diverse library of 4-aryl-2-substituted pyrimidines.
For instance, after the formation of this compound, the C2-chloro group can be subjected to a second, distinct cross-coupling reaction or a nucleophilic substitution, leading to di-substituted pyrimidine derivatives. This stepwise functionalization is crucial for building molecular complexity and accessing a wide range of chemical structures. nih.gov
Emerging and Advanced Synthetic Techniques Applicable to Pyrimidine Derivatives
To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, several advanced techniques have been applied to the synthesis of pyrimidine derivatives. These methods often lead to higher yields, shorter reaction times, and improved environmental profiles.
Ultrasound-Driven Synthesis and Microwave-Assisted Reactions
Both ultrasound and microwave irradiation have emerged as powerful tools in organic synthesis, including the preparation of pyrimidine derivatives.
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov This technique has been successfully applied to various steps in pyrimidine synthesis, often resulting in shorter reaction times and higher yields compared to conventional heating methods. shd.org.rsnih.gov
Microwave-assisted synthesis employs microwave energy to rapidly heat the reaction mixture. This often leads to a dramatic reduction in reaction times, from hours to minutes, and can also improve product yields and purity. rsc.org Microwave-assisted Suzuki coupling reactions of 2,4-dichloropyrimidines have been shown to be highly efficient, providing a rapid and effective route to 4-aryl-2-chloropyrimidines. mdpi.com A comparative study of conventional heating versus microwave irradiation for the synthesis of some pyrimidine derivatives highlighted the significant rate enhancement achieved with microwaves. javeriana.edu.coresearchgate.netresearchgate.net
Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a Representative Pyrimidine Derivative researchgate.net
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 6.5 hours | 65 |
| Microwave Irradiation | 24 minutes | 82 |
The data clearly demonstrates the advantages of microwave-assisted synthesis in terms of both reaction time and product yield.
Environmentally Benign Approaches (e.g., Greener Catalysis, Aqueous Media Reactions)
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to minimize the environmental impact of chemical processes. benthamdirect.comingentaconnect.comnih.goveurekaselect.com
Greener Catalysis: The development of more sustainable catalytic systems is a key aspect of green chemistry. This includes the use of highly efficient and recyclable catalysts, as well as catalysts based on earth-abundant and non-toxic metals. For pyrimidine synthesis, research has focused on developing catalysts that can operate under milder conditions and in more environmentally friendly solvents.
Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in water, whenever possible, is a significant step towards more sustainable chemical synthesis. Several synthetic routes to pyrimidine derivatives have been adapted to be carried out in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. The use of water as a solvent not only reduces the reliance on volatile organic compounds (VOCs) but can also in some cases enhance reaction rates and selectivities.
Enzyme-Catalyzed Preparations of Related Fluorinated Phenyl-Substituted Heterocycles
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound has not been reported, the enzymatic synthesis of fluorinated heterocycles is a growing field of research. researchgate.net
Enzymes such as fluorinases are capable of forming carbon-fluorine bonds under mild conditions. Other enzymes, including cytochrome P450s, hydrolases, and transaminases, can be used to introduce fluorine or fluorinated moieties into heterocyclic scaffolds or to modify existing fluorinated heterocycles with high chemo-, regio-, and stereoselectivity. mdpi.com The application of biocatalysis to the synthesis of fluorinated aza-aromatics holds significant promise for the development of more sustainable and efficient routes to complex fluorinated molecules. chim.it
Chemical Reactivity and Derivatization of 2 Chloro 4 2,5 Difluorophenyl Pyrimidine
Reactivity of the Chloro Substituent on the Pyrimidine (B1678525) Ring
The chlorine atom at the C2 position of the pyrimidine ring is the primary site of reactivity for 2-Chloro-4-(2,5-difluorophenyl)pyrimidine. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the strong electron-withdrawing effects of the 2,5-difluorophenyl group at the C4 position. Consequently, the carbon atoms of the pyrimidine ring are highly electrophilic, particularly the C2 and C4 positions, making them susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov In this specific molecule, the C2 position is the site of the leaving group (chloride), rendering it prone to attack by a variety of nucleophiles.
The displacement of the C2-chloro substituent by nitrogen-based nucleophiles is a common and efficient method for the derivatization of this pyrimidine core. This reaction is widely employed in the synthesis of 2-aminopyrimidine (B69317) derivatives, which are significant scaffolds in medicinal chemistry. mdpi.comnih.govmdpi.com The reaction proceeds readily with primary and secondary amines, anilines, and hydrazines under various conditions, including thermal heating, microwave irradiation, or catalysis. nih.govresearchgate.netrsc.org The high reactivity of the substrate allows these substitutions to occur under relatively mild conditions.
Research on analogous 2-chloropyrimidines demonstrates that a wide array of amines can be utilized to generate diverse libraries of compounds. researchgate.netnih.gov The reaction with anilines, for instance, leads to the formation of N-arylpyrimidin-2-amines, a structural motif present in numerous biologically active molecules.
| Reactant | Nucleophile | Product | Conditions |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | 2-Anilino-4,6-dimethylpyrimidines | Microwave irradiation |
| 2-Chloropyrimidine | Primary/Secondary Amines | 2-Aminopyrimidines | KF, Water |
| 4-Chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) | 6-(4-Fluorophenyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | HCl, 2-PrOH, 80 °C |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-Amino-4-alkoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | NaOH, Alcohol, RT |
This table presents representative nucleophilic substitution reactions on various chloropyrimidine cores with nitrogen nucleophiles to illustrate the expected reactivity.
Similar to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can effectively displace the C2-chloro group. Reactions with alkoxides (from alcohols) or phenoxides (from phenols) lead to the formation of 2-alkoxy- and 2-aryloxypyrimidine derivatives, respectively. These reactions often occur when an alcohol is used as the solvent in the presence of a base, which generates the more potent alkoxide nucleophile. mdpi.com
The reaction with sulfur nucleophiles, such as thiols or thiophenols, yields the corresponding 2-thioether derivatives. These reactions are important for accessing 2-thiopyrimidine analogs, which are also valuable in various chemical and biological applications. nih.gov The formation of these C-O and C-S bonds significantly expands the range of derivatives accessible from the this compound starting material.
| Reactant | Nucleophile | Product | Conditions |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Methoxide/Ethoxide | 2-Amino-4-alkoxy-6-chloropyrimidine-5-carbaldehyde | NaOH, Methanol/Ethanol |
| 4-Chloro-2-(trichloromethyl)pyrimidine | Various O, S Nucleophiles | 4-Substituted-2-(trichloromethyl)pyrimidines | Base |
| 2-(Ethoxymethylidene)malononitrile | N'-Cycloalkylylidenecarbamohydrazonothioates | Spirocondensed thiopyrimidine systems | Cyclization |
This table presents representative nucleophilic substitution reactions on chloropyrimidine cores with oxygen and sulfur nucleophiles to illustrate the expected reactivity.
Reactivity of the 2,5-Difluorophenyl Moiety and its Influence on the Pyrimidine Core
While the primary reactive site is the C2-chloro group, the 2,5-difluorophenyl ring itself presents possibilities for further functionalization. However, this is challenging. Electrophilic aromatic substitution (SEAr) on this ring is expected to be difficult. The two fluorine atoms are deactivating substituents, and the attached pyrimidine ring is also strongly deactivating, making the phenyl ring electron-poor and resistant to attack by electrophiles.
A more viable strategy for functionalizing the difluorophenyl ring is directed ortho-metalation. Using a strong base, such as an organolithium reagent, it may be possible to selectively deprotonate one of the hydrogen atoms on the phenyl ring. The fluorine substituents can direct this metalation to an adjacent position. The resulting aryllithium intermediate could then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups. This approach has been successfully applied to other fluorinated aromatic systems like difluoropyridines and offers a potential, albeit specialized, route for elaborating the structure of the molecule. researchgate.net
Cycloaddition Reactions and Annulations Involving Pyrimidine Derivatives
Beyond substitution reactions, the electron-deficient nature of the pyrimidine ring in this compound makes it a potential candidate for cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions. wur.nlnih.gov In this type of pericyclic reaction, the electron-poor heterocycle (the azadiene) reacts with an electron-rich dienophile (e.g., enamines, ynamines, or vinyl ethers). libretexts.org
The reactivity of pyrimidines in IEDDA reactions is significantly enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene system. wur.nl Both the C2-chloro and the C4-(2,5-difluorophenyl) groups serve this purpose, making the target molecule a promising substrate for such transformations. The cycloaddition can lead to the formation of a bicyclic intermediate, which often undergoes a subsequent retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule (like hydrogen cyanide from the C2-N1 fragment), resulting in the formation of a new, annulated aromatic ring, such as a substituted pyridine (B92270). wur.nl This provides a powerful method for constructing fused heterocyclic systems.
Annulation, the construction of a new ring onto an existing one, can also be achieved through multi-step sequences. For example, the C2-chloro group could be displaced by a custom-designed nucleophile containing another reactive functional group. An intramolecular reaction could then be triggered to form a new fused ring system. For instance, derivatization of a 2-aminopyrimidine can be a starting point for the annulation of a triazine ring, leading to pyrimido[1,2-a] enamine.netacs.orgresearchgate.nettriazine structures. mdpi.com These strategies highlight the utility of this compound as a building block for complex, polycyclic heteroaromatic compounds.
Exploration of Reaction Pathways for the Generation of Fused-Pyrimidine Systems
The generation of fused-pyrimidine systems from this compound is a key area of research, leveraging the reactivity of the chloro substituents on the pyrimidine core. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), making them excellent handles for subsequent cyclization reactions to form bicyclic and tricyclic heterocyclic structures. These fused systems, such as pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-b]indoles, are of significant interest in medicinal chemistry.
The general strategy involves an initial reaction of this compound with a bifunctional nucleophile. This nucleophile contains a second reactive group that, in a subsequent step, can undergo an intramolecular reaction to form a new ring fused to the pyrimidine core. The relative reactivity of the C2 and C4 chlorine atoms can often be controlled by reaction conditions, allowing for selective functionalization.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
One of the most common fused systems derived from pyrimidines is the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. The synthesis of these derivatives from a 2,4-disubstituted pyrimidine typically involves the introduction of a side chain at the C4 position that can subsequently cyclize to form the fused pyrrole (B145914) ring.
A plausible pathway starting from this compound involves a two-step sequence:
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is generally more reactive towards nucleophiles than the C2-chloro group. Reaction with a secondary amine intermediate, such as one derived from a one-pot reaction of 2-chloroacetyl chloride and a specific amine, would yield a key intermediate. This reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov
Intramolecular Cyclization: The resulting intermediate possesses a reactive methylene (B1212753) group adjacent to a carbonyl, which can undergo an intramolecular condensation reaction. This cyclization is often promoted by a base, such as cesium carbonate, and may be facilitated by heating, sometimes under microwave irradiation, to furnish the pyrrolo[2,3-d]pyrimidine core. nih.gov
This synthetic approach allows for the introduction of diversity at multiple points, depending on the choice of the initial amine used to create the side chain.
Synthesis of Pyrimido[4,5-b]indole Derivatives
The pyrimido[4,5-b]indole tricycle is another important fused system that can be accessed from chloropyrimidine precursors. mssm.edu The construction of this scaffold can be achieved through various strategies, often involving the formation of an indole (B1671886) ring fused to the pyrimidine.
One established method involves the reaction of a 4-chloropyrimidine (B154816) with an aniline derivative bearing a functional group suitable for cyclization. For instance, a reaction sequence could be:
Initial Substitution: Displacement of the 4-chloro group of this compound with a suitably substituted aniline, for example, an ortho-aminoarylacetonitrile.
Intramolecular Cyclization: Subsequent intramolecular cyclization, often catalyzed by a palladium complex or promoted by a strong base, would lead to the formation of the fused indole ring system.
Alternatively, a pre-formed indole can be used as the starting material, which is then elaborated to construct the pyrimidine ring. However, building upon the pyrimidine core is a common and versatile strategy. The final step in many syntheses of biologically active pyrimido[4,5-b]indoles involves the nucleophilic displacement of a remaining chloro group on the fused system with various amines to generate the target molecules. nih.gov
The table below summarizes potential reaction pathways for the formation of fused-pyrimidine systems starting from this compound, based on established chemical literature for analogous compounds.
Table 1: Reaction Pathways to Fused-Pyrimidine Systems
| Target Fused System | Reaction Pathway | Key Reagents & Conditions | Intermediate Type |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 1. SNAr at C42. Intramolecular Cyclization | 1. Secondary amine, DIPEA2. Cs2CO3, Microwave heating | 4-((N-substituted-2-aminoacetyl)amino)pyrimidine |
Structural Elucidation and Spectroscopic Characterization of 2 Chloro 4 2,5 Difluorophenyl Pyrimidine and Its Derivatives
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Key expected vibrational bands include:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds of both the pyrimidine (B1678525) and difluorophenyl rings are anticipated in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce strong absorptions in the 1600-1450 cm⁻¹ range. These bands are characteristic of the aromatic nature of the pyrimidine core.
C-F Stretching: The presence of the two fluorine atoms on the phenyl ring will give rise to strong C-F stretching vibrations, typically observed in the 1250-1000 cm⁻¹ region.
C-Cl Stretching: The stretching vibration of the C-Cl bond at the 2-position of the pyrimidine ring is expected to appear as a strong band in the fingerprint region, generally between 800-600 cm⁻¹.
A data table summarizing the expected characteristic FT-IR absorption bands for 2-Chloro-4-(2,5-difluorophenyl)pyrimidine is presented below, based on established spectroscopic principles and data from related compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | Pyrimidine & Phenyl | 3100-3000 | Medium |
| C=N Stretching | Pyrimidine Ring | ~1580-1550 | Strong |
| Aromatic C=C Stretching | Pyrimidine & Phenyl | ~1500-1450 | Strong |
| C-F Stretching | Difluorophenyl Moiety | ~1250-1150 | Strong |
| C-Cl Stretching | Chloropyrimidine | ~750-700 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyrimidine and the difluorophenyl rings. Based on data from similar 2,4-disubstituted pyrimidines, the two protons of the pyrimidine ring will appear as doublets due to coupling with each other. The protons of the difluorophenyl ring will exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine couplings.
The expected chemical shifts (δ) are as follows:
Pyrimidine Protons: The proton at the 6-position (H-6) is expected to be downfield due to the anisotropic effect of the adjacent nitrogen atom, likely appearing around δ 8.5-8.8 ppm. The proton at the 5-position (H-5) would be expected at a slightly more upfield position, around δ 7.5-7.8 ppm.
Difluorophenyl Protons: The protons on the difluorophenyl ring are expected to resonate in the aromatic region (δ 7.0-7.5 ppm). Their exact chemical shifts and multiplicities will be influenced by the positions of the fluorine atoms and the resulting coupling constants.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyrimidine) | ~8.6 | Doublet (d) | ~5.0-6.0 (³JHH) |
| H-5 (Pyrimidine) | ~7.6 | Doublet (d) | ~5.0-6.0 (³JHH) |
| H-3' (Phenyl) | ~7.2-7.4 | Multiplet (m) | - |
| H-4' (Phenyl) | ~7.1-7.3 | Multiplet (m) | - |
| H-6' (Phenyl) | ~7.3-7.5 | Multiplet (m) | - |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. The presence of chlorine and fluorine atoms will cause significant downfield shifts for the carbons they are attached to.
Expected ¹³C NMR chemical shifts:
Pyrimidine Carbons: The carbon atom bonded to chlorine (C-2) and the carbon atom bonded to the difluorophenyl group (C-4) are expected to be the most downfield among the pyrimidine carbons. The C-6 carbon will also be downfield due to the adjacent nitrogen.
Difluorophenyl Carbons: The carbons directly bonded to the fluorine atoms (C-2' and C-5') will show large C-F coupling constants and will be significantly downfield shifted.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~160-165 |
| C-4 (Pyrimidine) | ~165-170 |
| C-5 (Pyrimidine) | ~115-120 |
| C-6 (Pyrimidine) | ~155-160 |
| C-1' (Phenyl) | ~130-135 |
| C-2' (Phenyl) | ~155-160 (d, ¹JCF) |
| C-3' (Phenyl) | ~115-120 (d, ²JCF) |
| C-4' (Phenyl) | ~120-125 (dd, ³JCF & ⁴JCF) |
| C-5' (Phenyl) | ~155-160 (d, ¹JCF) |
| C-6' (Phenyl) | ~118-123 (d, ²JCF) |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts will be influenced by their position relative to the pyrimidine ring. The signals will likely appear as multiplets due to coupling with the aromatic protons.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| F-2' | ~ -110 to -120 | Multiplet (m) |
| F-5' | ~ -115 to -125 | Multiplet (m) |
While specific 2D NMR data for the title compound is not available in the searched literature, the application of such techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network. For instance, a cross-peak between the signals of H-5 and H-6 of the pyrimidine ring would confirm their connectivity. Similarly, correlations between the protons of the difluorophenyl ring would help in assigning their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule by linking the assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as C-2, C-4, C-1', C-2', and C-5'. For example, correlations from H-6 to C-4 and C-5, and from H-5 to C-4 and C-6 would confirm the pyrimidine ring assignments. Correlations from the phenyl protons to the pyrimidine C-4 would establish the connection between the two ring systems.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. Both Electrospray Ionization (ESI-MS) and Electron Impact Mass Spectrometry (EI-MS) provide valuable insights into the structure of this compound.
ESI-MS is a soft ionization technique that is particularly useful for determining the molecular mass of a compound with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion would be a key identifier.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 227.02 | Protonated molecular ion |
Note: The m/z values are calculated based on the most abundant isotopes.
Electron Impact Mass Spectrometry (EI-MS) employs a high-energy electron beam to ionize molecules, resulting in more extensive fragmentation compared to ESI-MS. This fragmentation provides a detailed fingerprint of the molecule's structure. The mass spectra of pyrimidines and their derivatives have been studied, revealing characteristic fragmentation patterns. sapub.orgcdnsciencepub.com
For this compound, the molecular ion (M⁺˙) peak is expected to be observed. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak would also be present, corresponding to the ³⁷Cl isotope.
The fragmentation of pyrimidine derivatives under EI-MS often involves the decomposition of the heterocyclic ring. sapub.org For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway. miamioh.edu Therefore, a significant fragment corresponding to the loss of a chlorine radical would be anticipated. Further fragmentation could involve the cleavage of the bond between the pyrimidine and the difluorophenyl rings, as well as fragmentation of the rings themselves. The fragmentation of 2(1H)-Pyrimidinethiones, for instance, shows that direct expulsion of the exocyclic heteroatom is a significant pathway. cdnsciencepub.com
Table 2: Plausible EI-MS Fragmentation Pathways for this compound
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M-Cl]⁺ | Loss of chlorine radical |
| [C₁₀H₅F₂N₂]⁺ | Loss of chlorine radical |
| [C₆H₃F₂]⁺ | Difluorophenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of both the pyrimidine and the substituted phenyl rings.
Studies on phenylpyrimidines have shown that the substitution on the phenyl ring affects the UV absorption spectra. rsc.org The presence of the pyrimidine ring, an aromatic heterocycle, and the difluorophenyl group will give rise to characteristic π → π* transitions. The absorption maxima (λmax) would likely fall in the UV region. The electronic absorption spectra of substituted pyrimidine derivatives often exhibit strong absorption peaks. researchgate.netresearchgate.net The exact position and intensity of these peaks are sensitive to the substituents and the solvent used. For example, theoretical studies on phenyl-substituted porphyrazines, which are larger aromatic systems, correlate the UV-Vis spectra with the electronic properties of the molecule. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Approximate λmax (nm) |
|---|
Note: This is an estimated range based on related structures.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about the crystal system, space group, unit cell parameters, and the detailed molecular geometry of this compound.
The crystal packing in such structures is often governed by intermolecular interactions, including hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings. mdpi.com
Table 4: Representative Crystallographic Data for Substituted Pyrimidine Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2,4-diaminopyrimidin-1-ium salts | Triclinic/Monoclinic | P-1 / P2₁/c | mdpi.com |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic/Monoclinic | P-1 / P2₁ | mdpi.com |
A key structural feature of this compound is the relative orientation of the pyrimidine and the 2,5-difluorophenyl rings. This is defined by the dihedral angle between the planes of the two rings. In many 4-phenylpyrimidine (B189444) derivatives, there is a degree of twisting between the two rings to minimize steric hindrance.
For example, in the crystal structure of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)pyrimidine, the dihedral angles between the central imidazole (B134444) ring and the various phenyl and pyridine (B92270) rings are significant, indicating a non-planar conformation. iosrjournals.org Similarly, for this compound, a non-zero dihedral angle between the pyrimidine and difluorophenyl rings would be expected. This angle would be influenced by the steric bulk of the chloro and fluoro substituents and by crystal packing forces. Both the pyrimidine and the phenyl rings themselves are expected to be essentially planar.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of this compound and its derivatives, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions are anticipated to play a crucial role in defining the crystal lattice.
Hydrogen Bonding: While the parent molecule, this compound, lacks classical hydrogen bond donors, derivatives incorporating amino or hydroxyl functionalities would be expected to exhibit significant hydrogen bonding. For instance, in related pyrimidine structures, strong N—H⋯N and N—H⋯O hydrogen bonds are common motifs that direct the assembly of molecules into chains or more complex networks. nih.govresearchgate.net The presence of nitrogen atoms in the pyrimidine ring makes them potential hydrogen bond acceptors.
Halogen Bonding: The chlorine and fluorine substituents on the phenyl and pyrimidine rings introduce the possibility of halogen bonding. This type of interaction involves the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In similar chlorinated and fluorinated heterocyclic compounds, C—Cl⋯N and C—F⋯N halogen bonds have been observed to influence crystal packing. nih.gov The strength and directionality of these bonds are dependent on the electronic environment of the halogen and the nature of the acceptor atom.
π-π Stacking: The aromatic nature of both the pyrimidine and the difluorophenyl rings suggests the prevalence of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a significant driving force in the packing of many aromatic compounds. The presence of electron-withdrawing fluorine atoms on the phenyl ring can modulate the quadrupole moment of the ring system, potentially leading to favorable offset face-to-face or edge-to-face stacking arrangements. nih.gov In analogous structures, inter-centroid distances between stacked rings typically fall in the range of 3.3 to 3.8 Å. nih.gov
A detailed analysis of the intermolecular interactions in a hypothetical crystal structure of a derivative, for instance, an amino-substituted analogue, is presented in the table below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | N-H | N (pyrimidine) | ~2.9 - 3.2 | ~150 - 170 |
| Hydrogen Bond | N-H | O (if present) | ~2.8 - 3.1 | ~160 - 180 |
| Halogen Bond | C-Cl | N (pyrimidine) | ~3.0 - 3.4 | >160 |
| π-π Stacking | Pyrimidine Ring | Difluorophenyl Ring | ~3.4 - 3.7 (centroid-centroid) | - |
Note: The data in this table is illustrative and based on typical values observed in similar crystal structures, as specific experimental data for this compound derivatives is not publicly available.
Crystal Packing Architectures
In many pyrimidine-containing crystal structures, molecules are often organized into well-defined motifs such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. ibb.waw.pl For instance, a common motif involves the formation of hydrogen-bonded chains of molecules, which are then further organized through π-π stacking interactions between adjacent chains.
The presence of multiple fluorine atoms in the 2,5-difluorophenyl group can lead to the formation of C—H⋯F interactions, which, although weak, can collectively contribute to the stability of the crystal lattice. The chloro-substituent can also participate in various weak interactions, further influencing the packing arrangement.
The table below summarizes potential crystal packing parameters for a derivative of this compound, based on common observations for related compounds.
| Parameter | Description | Typical Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P-1 |
| Z | The number of molecules in the unit cell. | 2 or 4 |
| Packing Motif | The primary arrangement of molecules. | Herringbone, layered, etc. |
| Packing Efficiency | A measure of how closely the molecules are packed. | ~65-75% |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be determined from a single-crystal X-ray diffraction study. The actual values would be specific to the crystal structure of the compound .
The intricate balance of these non-covalent forces ultimately determines the final, most thermodynamically stable crystal packing architecture. A comprehensive understanding of these interactions is crucial for the rational design of crystalline materials with desired properties.
Computational Chemistry and Theoretical Studies on 2 Chloro 4 2,5 Difluorophenyl Pyrimidine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-4-(2,5-difluorophenyl)pyrimidine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), provide a balance between accuracy and computational cost for predicting molecular properties. researchgate.netphyschemres.org
Optimization of Molecular Structures and Conformational Isomers
The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com This procedure iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. mdpi.com For this compound, this involves establishing the most favorable bond lengths, bond angles, and dihedral angles. A key aspect to consider is the rotational orientation of the 2,5-difluorophenyl ring relative to the pyrimidine (B1678525) ring. The dihedral angle between these two rings is a critical parameter that defines different conformational isomers. DFT calculations can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.
Below is a representative table of optimized geometric parameters that would be expected for the title compound, based on typical values for related structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Cl | ~1.74 |
| Bond Length (Å) | C-F | ~1.35 |
| Bond Length (Å) | C-N (pyrimidine) | ~1.33 |
| Bond Length (Å) | C-C (inter-ring) | ~1.48 |
| Bond Angle (°) | N-C-N (pyrimidine) | ~127 |
| Bond Angle (°) | C-C-Cl | ~118 |
| Dihedral Angle (°) | C-C-C-C (inter-ring torsion) | ~30-45 |
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the constant electron density surface, using a color spectrum to indicate electrostatic potential values. uni-muenchen.de
For this compound, the MEP surface would highlight:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be localized around the electronegative nitrogen atoms of the pyrimidine ring, as well as the fluorine and chlorine atoms, due to their lone pairs of electrons. dergipark.org.trnih.gov
Positive Regions (Blue): These areas represent electron-deficient regions, indicating sites for potential nucleophilic attack. Such regions are typically found around the hydrogen atoms of the phenyl ring. dergipark.org.trmdpi.com
Neutral Regions (Green): These areas have an electrostatic potential close to zero and are generally located over the carbon framework of the aromatic rings. mdpi.com
The MEP analysis provides a qualitative prediction of where the molecule might interact with other charged or polar species. nih.gov
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational spectroscopy, performed using DFT, calculates the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.com These calculations are crucial for understanding the molecule's dynamic behavior and for confirming its structure. physchemres.org
A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes. To assign these modes to specific atomic motions (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is performed. researchgate.netsciensage.info This analysis quantifies the contribution of each internal coordinate to a particular normal mode of vibration.
Key vibrational modes expected for this molecule would include:
C-Cl Stretching: A strong vibration typically found in the 550-850 cm⁻¹ region. scirp.org
C-F Stretching: Strong absorptions usually observed in the 1000-1400 cm⁻¹ range.
Pyrimidine Ring Vibrations: A series of characteristic stretching and bending modes for the C-C and C-N bonds within the pyrimidine ring, generally appearing in the 1400-1600 cm⁻¹ region. scirp.org
Phenyl Ring C-H Stretching: Typically observed around 3000-3100 cm⁻¹. scirp.org
The following table presents typical calculated frequencies for key functional groups in similar molecules.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3050 |
| C=N Stretch | Pyrimidine Ring | 1600 - 1550 |
| C=C Stretch | Aromatic Rings | 1580 - 1450 |
| C-F Stretch | Fluorophenyl Group | 1250 - 1100 |
| C-Cl Stretch | Chloropyrimidine Group | 850 - 550 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. sciensage.info For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine and difluorophenyl rings, while the LUMO would likely be localized over the pyrimidine ring, influenced by the electron-withdrawing chloro substituent. researchgate.netwuxibiology.com
From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors provide quantitative measures of the molecule's electronic characteristics.
| Parameter | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.5 to -7.5 | Electron-donating ability |
| ELUMO | - | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 2.5 | Propensity to accept electrons |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, allowing for the simulation of electronic absorption spectra (UV-Vis). jchemrev.comnih.gov This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. ijcce.ac.ir
For this compound, TD-DFT calculations would predict the electronic transitions, primarily of the π → π* and n → π* type, which are characteristic of aromatic and heterocyclic compounds. The calculations can be performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic spectrum. jchemrev.com The results help in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. researchgate.net
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~300 - 320 | > 0.1 | HOMO → LUMO (π → π) |
| S0 → S2 | ~260 - 280 | > 0.2 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~230 - 250 | < 0.1 | HOMO → LUMO+1 (n → π*) |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyrimidine Derivatives (focus on physicochemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchpublish.com For pyrimidine derivatives, QSAR models are frequently developed to predict activities such as anticancer, antimicrobial, or larvicidal effects. nih.govresearchgate.net
A QSAR study involving analogues of this compound would begin with the calculation of a wide range of molecular descriptors for each compound in the series. The focus here is on physicochemical descriptors, which quantify properties known to influence a drug's pharmacokinetic and pharmacodynamic behavior. mdpi.com
Common physicochemical descriptors used in QSAR for pyrimidine derivatives include:
Lipophilicity: Often represented by logP (the logarithm of the octanol-water partition coefficient), this descriptor affects membrane permeability and transport. researchgate.net
Electronic Descriptors: These include dipole moment, polarizability, and various atomic charges, which describe the electronic aspects of molecule-receptor interactions.
Steric Descriptors: Molar refractivity (MR), molecular volume, and surface area are used to model the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. researchgate.net
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once calculated, these descriptors are used as independent variables in a statistical method, such as Multiple Linear Regression (MLR), to build an equation that correlates them with the dependent variable (biological activity). researchpublish.comresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrimidine derivatives, guiding the design of more potent compounds. tandfonline.com
| Descriptor Class | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Lipophilic | logP | Hydrophobicity, membrane permeability |
| Electronic | Dipole Moment | Molecular polarity, long-range interactions |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and compactness |
| Thermodynamic | Hydration Energy | Solubility in aqueous environments |
In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. For this compound, molecular docking studies would be crucial in identifying potential protein targets and elucidating its binding mechanism.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Detailed research findings from hypothetical docking studies against a panel of protein kinases, which are common targets for pyrimidine-based inhibitors, could be summarized as follows. These studies would likely predict the binding energy, a measure of the affinity of the ligand for the protein, and identify the specific amino acid residues involved in the interaction.
Interactive Data Table: Hypothetical Molecular Docking Results of this compound with Protein Kinases
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.2 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Pi-Alkyl, Halogen Bond |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | Leu83, Glu81, Phe80 | Hydrogen Bond, Hydrophobic |
| p38 Mitogen-Activated Protein Kinase | 3S3I | -8.9 | Met109, Lys53, Asp168 | Hydrogen Bond, Electrostatic |
The analysis of these hypothetical binding modes would suggest that the pyrimidine core of the molecule acts as a scaffold for interactions within the ATP-binding pocket of the kinases. The chlorine and difluorophenyl substituents would likely contribute to specificity and enhanced binding affinity through various non-covalent interactions. For instance, the fluorine atoms could form favorable halogen bonds with backbone carbonyls, a type of interaction increasingly recognized for its importance in drug design.
Advanced Computational Techniques (e.g., Molecular Dynamics, Ab Initio Calculations)
To complement the static picture provided by molecular docking, advanced computational techniques like molecular dynamics (MD) simulations and ab initio calculations can offer a more dynamic and detailed understanding of this compound.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the exploration of conformational changes. By simulating the movements of atoms and molecules based on classical mechanics, MD can validate the binding poses predicted by docking and provide insights into the thermodynamics of binding.
A typical MD simulation of the this compound-VEGFR-2 complex, for example, would involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a sufficient time (nanoseconds to microseconds). Analysis of the trajectory could reveal the stability of key hydrogen bonds, the flexibility of different parts of the ligand and protein, and the role of water molecules in mediating interactions.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| Parameter | Value/Description |
| Simulation Software | GROMACS / AMBER |
| Force Field | CHARMM36 / AMBER14 |
| Simulation Time | 200 nanoseconds |
| System | Ligand-protein complex in a solvated box with counter-ions |
| Key Findings | The pyrimidine core remains stably bound in the hinge region. The difluorophenyl group exhibits rotational flexibility, allowing for optimal hydrophobic contacts. The key hydrogen bond with Cys919 is maintained throughout the simulation, indicating its crucial role in binding. |
Ab Initio Calculations
Ab initio calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure, geometry, and energetic properties of this compound itself. These methods, such as Density Functional Theory (DFT), can be used to calculate properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and vibrational frequencies.
These calculations would be performed on the isolated ligand to understand its intrinsic properties. For instance, the calculated electrostatic potential map could highlight the electron-rich and electron-poor regions of the molecule, predicting which parts are likely to act as hydrogen bond donors or acceptors. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability.
Interactive Data Table: Hypothetical Ab Initio (DFT) Calculation Results for this compound
| Calculated Property | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.2 Debye | Provides insight into the overall polarity of the molecule. |
Applications in Synthetic Organic Chemistry and Materials Science
A Key Building Block in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The electrophilic nature of the carbon atom attached to the chlorine in 2-Chloro-4-(2,5-difluorophenyl)pyrimidine makes it an excellent substrate for nucleophilic substitution, a key step in many MCRs.
While specific named multi-component reactions directly employing this compound are not extensively documented in readily available literature, its structural motifs are analogous to those found in substrates for well-established MCRs. For instance, chloro-pyrimidines are known to participate in reactions like the Suzuki and Buchwald-Hartwig couplings, which can be integrated into one-pot, multi-component sequences. The presence of the difluorophenyl group can also influence the reactivity and solubility of the molecule, potentially offering advantages in specific MCRs.
Research into related 2-amino-4-chloro-pyrimidine derivatives has shown their utility in microwave-assisted synthesis, a technique often employed to accelerate MCRs. nih.gov This suggests that this compound could similarly be a valuable reactant in the rapid, one-pot synthesis of diverse molecular scaffolds. The general reactivity of 2-chloropyrimidines allows for a variety of transformations, including replacements and coupling reactions, making them important intermediates in the synthesis of various substituted pyrimidines. google.com
Fabrication of Diverse Chemical Libraries and Compound Collections
The creation of chemical libraries, which are large collections of diverse compounds, is a cornerstone of modern drug discovery and materials science. The structural attributes of this compound make it an ideal starting point for generating such libraries. The reactive chlorine atom provides a handle for introducing a wide array of substituents through nucleophilic substitution reactions.
By reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols), a library of compounds with varying functionalities at the 2-position of the pyrimidine (B1678525) ring can be readily assembled. Furthermore, the 2,5-difluorophenyl group can be further modified through aromatic substitution reactions, although this is generally less facile. This dual capacity for modification allows for the systematic exploration of chemical space around the pyrimidine core.
The synthesis of pyrimidine and purine-based nucleolipids in a combinatorial fashion highlights the potential of pyrimidine scaffolds in generating diverse molecular entities. nih.gov This approach, applied to this compound, could yield extensive libraries of compounds for screening in various biological and material science applications.
Contribution to the Synthesis of Complex Heterocyclic Systems
The pyrimidine ring is a fundamental component of many biologically active molecules and functional materials. This compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the chlorine atom allows for annulation reactions, where an additional ring is fused onto the pyrimidine core.
For instance, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of bicyclic and tricyclic systems. One-pot multicomponent condensation reactions are a common strategy for synthesizing fused pyrimidine derivatives. researchgate.net These reactions often involve the initial formation of a pyrimidine intermediate, which then undergoes further cyclization.
The synthesis of fused pyrimidines is a significant area of research due to the wide range of biological activities exhibited by these compounds. nih.gov Methodologies for the synthesis of fused heterocycles often utilize reactive intermediates where a chloro-pyrimidine scaffold plays a crucial role. growingscience.com
Potential as Precursors for Advanced Organic Materials
The unique electronic properties conferred by the fluorine atoms and the pyrimidine ring in this compound make it an attractive candidate as a precursor for advanced organic materials with applications in optoelectronics and polymer science. Fluorinated organic compounds often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.
The incorporation of the 2,5-difluorophenyl pyrimidine scaffold into larger conjugated systems can influence their photophysical properties, such as absorption and emission wavelengths. researchgate.net The electron-withdrawing nature of the pyrimidine ring and the fluorine atoms can be utilized to tune the energy levels of organic semiconductors, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the reactive chlorine atom allows for the polymerization of this compound-based monomers. This could lead to the development of novel fluoropolymers with tailored properties for specific applications, such as high-performance coatings, membranes, and dielectric materials. researchgate.net The synthesis of fluorinated polyurethanes, for example, demonstrates the versatility of incorporating fluorinated building blocks into polymeric structures. mdpi.com
Structure Activity Relationship Sar Studies of 2 Chloro 4 2,5 Difluorophenyl Pyrimidine Analogues in Chemical Biology
Systematic Chemical Modifications and Their Impact on Bioactivity Profiles
Systematic chemical modifications of the 2-Chloro-4-(2,5-difluorophenyl)pyrimidine core are pivotal for understanding and optimizing its biological activity. Researchers have explored substitutions at various positions of the pyrimidine (B1678525) ring and the phenyl group to modulate potency, selectivity, and pharmacokinetic properties.
A primary site for modification is the reactive chlorine atom at the C2 position of the pyrimidine ring. This position is often targeted for nucleophilic substitution reactions to introduce a variety of functional groups. For instance, replacement of the chlorine with different amine-containing moieties can significantly influence the bioactivity profile. The nature of the substituent introduced at this position can impact the molecule's ability to form hydrogen bonds and other interactions within the active site of a biological target, such as a kinase.
Modifications to the 2,5-difluorophenyl group at the C4 position have also been extensively studied. The fluorine atoms play a critical role in modulating the electronic properties and conformation of the molecule. Altering the substitution pattern on the phenyl ring, for example by changing the position or number of fluorine atoms, or by introducing other substituents like methyl or methoxy (B1213986) groups, can lead to substantial changes in biological activity. These modifications can affect the compound's lipophilicity, metabolic stability, and binding affinity to the target protein.
The impact of these systematic modifications is typically evaluated through a battery of in vitro assays, such as enzyme inhibition assays and cell-based proliferation assays. The data generated from these studies are crucial for establishing a clear structure-activity relationship, guiding the design of more potent and selective analogues.
Table 1: Impact of C2-Substitutions on Kinase Inhibitory Activity (Hypothetical Data)
| Compound | C2-Substituent | Kinase IC50 (nM) |
|---|---|---|
| 1 | -Cl | 500 |
| 1a | -NH-CH3 | 150 |
| 1b | -NH-Cyclopropyl | 80 |
| 1c | -N(CH3)2 | 300 |
This table is for illustrative purposes to demonstrate how data on systematic chemical modifications might be presented.
Investigating the Role of Halogen Substituents in Molecular Recognition and Biological Target Engagement
Halogen substituents, particularly fluorine and chlorine, are integral to the molecular design of this compound analogues and play a multifaceted role in their biological activity. The strategic placement of these halogens can significantly influence molecular recognition and engagement with biological targets.
The two fluorine atoms on the phenyl ring at the C4 position are crucial for enhancing the binding affinity and modulating the physicochemical properties of the molecule. Fluorine is highly electronegative and can alter the electronic distribution of the phenyl ring, influencing its interaction with the target. The presence of fluorine can also increase the metabolic stability of the compound by blocking potential sites of oxidative metabolism.
Furthermore, the fluorine atoms can engage in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds. The specific positioning of the fluorine atoms (ortho and meta to the pyrimidine ring) in the 2,5-difluorophenyl moiety is often critical for optimal binding. This specific substitution pattern can lock the phenyl ring into a preferred conformation that is complementary to the binding site of the target protein. Studies have shown that the presence and position of fluorine atoms can be a determining factor for the potency of enzyme inhibitors. nih.gov
Rational Design of Novel Inhibitor Scaffolds Based on the Pyrimidine Core
The this compound scaffold serves as an excellent starting point for the rational design of novel inhibitor scaffolds. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies employed in this process.
In SBDD, the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, is used to guide the design of new inhibitors. By analyzing the interactions between the this compound core and the active site of the target, medicinal chemists can identify opportunities to improve binding affinity and selectivity. For example, if a specific pocket in the active site is unoccupied, the scaffold can be modified to include a functional group that can form favorable interactions within that pocket. This might involve extending a substituent from the C2 or C4 position or introducing new functional groups on the pyrimidine or phenyl rings.
LBDD approaches are utilized when the structure of the target protein is unknown. In this case, the design of new inhibitors is based on the known structure-activity relationships of a series of active compounds. By identifying the common pharmacophoric features required for activity, new scaffolds can be designed that retain these essential features while possessing improved drug-like properties. Techniques such as scaffold hopping can be employed to replace the pyrimidine core with other heterocyclic systems that maintain the key interaction points, potentially leading to inhibitors with novel intellectual property and improved pharmacokinetic profiles.
The pyrimidine ring itself is a privileged scaffold in kinase inhibitor design as it can mimic the adenine (B156593) base of ATP and form key hydrogen bonds with the hinge region of the kinase active site. nih.gov The rational design process often involves computational modeling and docking studies to predict the binding modes and affinities of newly designed compounds before their synthesis and biological evaluation.
Mechanistic Insights into the Interaction with Biological Targets (e.g., Enzyme Inhibition Kinetics, Receptor Agonism/Antagonism at a molecular level)
Elucidating the mechanism by which this compound analogues interact with their biological targets is crucial for understanding their therapeutic potential. This involves detailed studies of their enzyme inhibition kinetics or their effects on receptor signaling at a molecular level.
For analogues that target enzymes, such as protein kinases, enzyme inhibition kinetic studies are performed to determine the mode of inhibition. These studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor with respect to the enzyme's substrate (e.g., ATP for kinases). A competitive inhibitor binds to the same site as the substrate, and its inhibition can be overcome by increasing the substrate concentration. This is a common mechanism for inhibitors based on the pyrimidine scaffold, which often bind to the ATP-binding site of kinases.
Kinetic parameters such as the inhibition constant (Ki) are determined to quantify the potency of the inhibitor. Time-dependence of inhibition is also investigated to determine if the inhibitor is reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the target enzyme, leading to a prolonged duration of action. The reactivity of the C2-chloro group in the parent scaffold can be exploited for the design of covalent inhibitors.
For analogues that target receptors, such as G-protein coupled receptors (GPCRs), their functional activity is characterized to determine if they act as agonists or antagonists. Agonists activate the receptor to elicit a biological response, while antagonists block the receptor and prevent its activation by endogenous ligands. Radioligand binding assays can be used to determine the binding affinity (Kd) of the analogues to the receptor. Downstream signaling assays, such as measuring changes in intracellular second messenger levels (e.g., cAMP), are used to assess their functional effects.
Understanding the molecular mechanism of action provides a deeper insight into the SAR and can guide the optimization of inhibitor properties, such as potency, selectivity, and in vivo efficacy.
Development of Chemical Probes for Biological Pathway Elucidation (e.g., Photochemical Probes)
Analogues of this compound can be developed into chemical probes to investigate biological pathways and identify new drug targets. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for its study in a cellular or in vivo context.
A particularly useful type of chemical probe is the photoaffinity probe. These probes are designed to form a covalent bond with their target protein upon irradiation with light. A typical photoaffinity probe based on the this compound scaffold would incorporate a photoreactive group, such as a diazirine or an aryl azide, and a reporter tag, such as biotin (B1667282) or a fluorescent dye.
The design of such probes requires careful consideration of the position for attaching the photoreactive group and the reporter tag to minimize disruption of the binding to the target protein. The synthesis of these probes often involves multi-step chemical transformations to introduce the required functionalities onto the pyrimidine scaffold.
Once synthesized, these photoaffinity probes can be used in photoaffinity labeling (PAL) experiments to identify the direct binding partners of the parent compound in a complex biological sample, such as a cell lysate or even in living cells. Following photo-crosslinking, the reporter tag allows for the detection and enrichment of the labeled proteins, which can then be identified using techniques like mass spectrometry. This approach can provide valuable information about the on-target and off-target effects of a class of inhibitors and help to elucidate the biological pathways they modulate. The development of such chemical tools is a powerful strategy in chemical biology for dissecting complex biological systems. rsc.orgresearchgate.netmdpi.com
Conclusion and Future Research Directions
Summary of Key Synthetic Advancements and Methodological Innovations
The synthesis of 2-chloro-4-arylpyrimidines, including 2-Chloro-4-(2,5-difluorophenyl)pyrimidine, has evolved significantly, moving towards methods that offer high yield and regioselectivity. The pyrimidine (B1678525) core is a vital heterocyclic motif in medicinal chemistry, and its controlled functionalization is paramount. researchgate.netnih.gov Traditional methods for pyrimidine synthesis often involve the condensation of a three-carbon unit with a compound containing an amide structure, such as urea (B33335) or thiourea. youtube.com
A key challenge in synthesizing polysubstituted pyrimidines is controlling the position of different functional groups. For compounds like this compound, where distinct substituents are required at the C2 and C4 positions, selectivity is crucial. A significant methodological innovation involves a two-step process that circumvents the formation of unwanted isomers. google.com This strategy begins with a 2-methylthio-4-chloropyrimidine intermediate. The C4 chlorine is first displaced by the desired aryl group (in this case, 2,5-difluorophenyl) via a nucleophilic substitution reaction. The more reactive C4 position ensures the initial reaction occurs there. Subsequently, the 2-methylthio group is converted into a 2-chloro group using a chlorinating agent like sulfuryl chloride. google.com This approach provides excellent control over the final substitution pattern, representing a substantial advancement over direct chlorination methods which can lead to mixtures of products. google.com
Furthermore, modern synthetic techniques such as microwave-assisted synthesis have been applied to accelerate the preparation of substituted pyrimidine derivatives. mdpi.comnih.gov These methods can significantly reduce reaction times and improve yields for reactions like the nucleophilic substitution of the chlorine atom. nih.gov
| Method | Description | Key Advantages | Reference |
| Two-Step Regioselective Synthesis | 1. Substitution of the C4-chloro on a 2-methylthio-4-chloropyrimidine with an aryl group. 2. Chlorination of the 2-methylthio group to a 2-chloro group. | High regioselectivity, avoids isomeric byproducts, high yield. | google.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate nucleophilic substitution reactions on the chloropyrimidine core. | Reduced reaction times, often improved yields. | nih.gov |
| Classical Condensation Reactions | Cyclization of 1,3-dicarbonyl compounds or their equivalents with amidines or urea. | Fundamental approach for creating the core pyrimidine ring. | youtube.commdpi.com |
Current Understanding of Structural, Electronic, and Reactive Properties of this compound
The chemical behavior of this compound is dictated by the interplay of its three core components: the pyrimidine ring, the chloro substituent, and the difluorophenyl group.
Structural and Electronic Properties: The pyrimidine ring is an electron-deficient (π-deficient) aromatic heterocycle due to the presence of two electronegative nitrogen atoms. youtube.comossila.com This inherent electron deficiency makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. The 2,5-difluorophenyl substituent further modulates the electronic properties of the ring through inductive and resonance effects. The fluorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the pyrimidine ring.
Reactive Properties: The reactivity of the compound is dominated by the C2-chloro group. The carbon atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) for two primary reasons:
It is positioned between two electron-withdrawing nitrogen atoms.
The chlorine atom is a good leaving group.
Consequently, the C2 position is the primary site for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. nih.govwuxiapptec.com Studies on related 2-sulfonylpyrimidines have shown that the reactivity at the C2 position can be finely tuned by substituents on the pyrimidine ring, covering several orders of magnitude. nih.gov While the C4 position is also electrophilic, the chlorine at C2 is generally more labile and serves as the principal handle for chemical modification. google.comwuxiapptec.com
| Property | Description | Consequence | Reference |
| Electronic Nature | The pyrimidine ring is π-electron deficient, enhanced by the difluorophenyl group. | Carbon atoms (especially C2, C4, C6) are electrophilic. | youtube.comossila.com |
| Reactivity at C2 | The C2-Cl bond is highly activated towards nucleophilic attack. | Facile displacement of the chloride ion by various nucleophiles (SNAr reactions). | nih.govwuxiapptec.com |
| Regioselectivity | The C2 position is the most common site of substitution for incoming nucleophiles. | Allows for predictable and selective derivatization. | google.comwuxiapptec.com |
Prospective Avenues in Synthetic Chemistry and Derivatization Strategies
The reactive C2-chloro group makes this compound an exceptionally valuable intermediate for generating diverse molecular architectures. Future synthetic work will likely focus on leveraging this reactivity to build libraries of novel compounds for various applications.
Nucleophilic Aromatic Substitution (SNAr): The most direct derivatization strategy involves the SNAr reaction. A vast array of nucleophiles can be employed to displace the C2-chloride, leading to new C-N, C-O, and C-S bonds. For example, reaction with primary or secondary amines would yield 2-amino-4-(2,5-difluorophenyl)pyrimidine derivatives, a scaffold known to be prevalent in biologically active molecules, particularly kinase inhibitors. nih.govnih.gov
Cross-Coupling Reactions: While less common for the C2 position compared to SNAr, modern palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) represent another powerful tool. nih.gov These reactions would allow for the formation of C-C or C-N bonds, enabling the attachment of new aryl, heteroaryl, or alkyl groups at the C2 position. This opens the door to creating complex biaryl structures or other elaborate frameworks that are difficult to access through other means.
Derivatization of the Phenyl Ring: Although the pyrimidine core is the primary site of reactivity, the 2,5-difluorophenyl ring could also be functionalized. Electrophilic aromatic substitution on this ring is challenging due to the deactivating nature of the fluorine atoms and the pyrimidine substituent, but targeted metallation followed by quenching with an electrophile could be a viable, albeit more complex, strategy for further modification.
| Reaction Type | Reagents/Catalysts | Resulting Structure |
| SNAr (Amination) | Primary/Secondary Amines (R₂NH) | 2-(Amino)-4-(2,5-difluorophenyl)pyrimidines |
| SNAr (Alkoxylation) | Alcohols/Phenols (ROH) + Base | 2-(Alkoxy/Aryloxy)-4-(2,5-difluorophenyl)pyrimidines |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | 2-(Aryl)-4-(2,5-difluorophenyl)pyrimidines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | 2-(Amino)-4-(2,5-difluorophenyl)pyrimidines |
Future Directions for Chemical Biology and Mechanistic Investigations of this compound Analogues
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govencyclopedia.pub Analogues derived from this compound are poised for exploration in chemical biology and drug discovery.
Development of Kinase Inhibitors: The 2-aminopyrimidine (B69317) core is a well-established pharmacophore for inhibiting protein kinases, which are critical targets in oncology. nih.gov By synthesizing a library of 2-amino derivatives of the title compound, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective inhibitors of specific kinases, such as VEGFR-2 or CDKs. nih.gov The 2,5-difluorophenyl moiety can provide specific interactions within the kinase ATP-binding site, potentially enhancing potency and selectivity.
Chemical Probes and Mechanistic Studies: Future research could involve designing and synthesizing derivatives that can act as chemical probes. By incorporating tags such as biotin (B1667282) or fluorescent dyes, these molecules can be used in pull-down assays or cellular imaging to identify novel biological targets and elucidate mechanisms of action.
Computational and Mechanistic Investigations: Parallel to synthetic efforts, computational studies like molecular docking and molecular dynamics simulations can predict how these analogues bind to target proteins. nih.govnih.gov These in silico methods can guide the rational design of new derivatives with improved properties. Furthermore, detailed mechanistic studies of how these compounds interact with their biological targets can provide fundamental insights into cellular signaling pathways and disease pathology. nih.gov The combination of targeted synthesis, biological screening, and computational analysis represents a powerful, forward-looking approach to unlocking the therapeutic potential of this compound class.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-(2,5-difluorophenyl)pyrimidine, and how can purity be optimized?
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrimidine precursors and a 2,5-difluorophenyl boronic acid derivative. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to achieve >95% purity. Monitor purity via HPLC or LC-MS .
Table 1 : Example Reaction Conditions
| Component | Specification | Reference |
|---|---|---|
| Precursor | 2-Chloro-4-iodopyrimidine | |
| Boronic Acid | 2,5-Difluorophenylboronic acid | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Yield | 70–85% |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., 2,5-difluorophenyl protons resonate at δ 6.8–7.2 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 267.0).
Advanced Research Questions
Q. How does the 2,5-difluorophenyl moiety influence the compound’s bioactivity in kinase inhibition?
The 2,5-difluorophenyl group enhances binding affinity to kinase ATP pockets through:
- Hydrophobic interactions : Fluorine atoms stabilize interactions with nonpolar residues (e.g., TRK kinase Leu657) .
- Electron-withdrawing effects : The difluoro substitution modulates the pyrimidine ring’s electron density, improving π-stacking with aromatic residues . Methodological validation :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Perform molecular docking (e.g., AutoDock Vina) with kinase crystal structures (PDB: 4AOJ) .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different kinase assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH). To address this:
- Standardize assays : Use consistent ATP levels (1 mM) and pH 7.4 buffers.
- Orthogonal validation : Pair enzymatic assays (e.g., ADP-Glo™) with cellular assays (e.g., phospho-TRK Western blotting) .
- Control for off-target effects : Include kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
Table 2 : Example IC₅₀ Variations in TRK Kinase
| Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|
| Enzymatic (ADP-Glo™) | 12 ± 3 | |
| Cellular (Western blot) | 28 ± 5 |
Q. What strategies are effective for modifying the pyrimidine core to enhance metabolic stability?
- Halogen replacement : Substitute chlorine with trifluoromethyl to reduce oxidative metabolism .
- Heterocycle fusion : Attach thieno[2,3-d]pyrimidine derivatives to improve half-life (t₁/₂ > 6 h in microsomal assays) .
- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., C-5) .
Data Contradiction Analysis
Q. Why do computational models sometimes fail to predict the compound’s solubility despite favorable logP values?
- Limitations of logP : logP does not account for crystal lattice energy or polymorphic forms.
- Experimental validation : Use dynamic light scattering (DLS) to measure hydrodynamic radius in aqueous buffers.
- Co-solvent strategies : Add 10% DMSO to mimic physiological conditions .
Key Notes for Experimental Design
- Avoid common pitfalls :
- Degradation under light: Store the compound in amber vials at –20°C .
- Metal contamination: Use chelating agents (e.g., EDTA) in biological assays to prevent false positives .
- Regulatory compliance : Follow ICH guidelines for stability testing (e.g., 40°C/75% RH for accelerated studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
